molecular formula C9H14Cl2N2O2 B6189454 2-amino-3-(phenylamino)propanoic acid dihydrochloride CAS No. 2648939-54-0

2-amino-3-(phenylamino)propanoic acid dihydrochloride

Cat. No. B6189454
CAS RN: 2648939-54-0
M. Wt: 253.1
InChI Key:
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Description

2-Amino-3-(phenylamino)propanoic acid dihydrochloride, commonly known as 2-APB, is a synthetic derivative of the natural amino acid L-serine. It is a small molecule that has been studied extensively for its ability to modulate calcium channels in cells, making it a useful tool for studying cellular physiology. 2-APB has been found to be a potent agonist at many types of calcium channels, including the L-type, N-type, P/Q-type, and R-type. In addition, 2-APB has been used in a variety of scientific applications, including drug discovery, cell biology, and neuroscience.

Scientific Research Applications

2-APB has been used in a variety of scientific research applications. In cell biology, 2-APB has been used to study the regulation of calcium channels in cells, as well as the regulation of other cellular processes such as cell cycle regulation, apoptosis, and gene expression. In neuroscience, 2-APB has been used to study the effects of calcium channels on synaptic transmission, as well as the effects of calcium on neuronal excitability and plasticity. In drug discovery, 2-APB has been used to study the effects of calcium channel blockers on various physiological processes.

Mechanism of Action

2-APB is an agonist at many types of calcium channels, including the L-type, N-type, P/Q-type, and R-type. It binds to the channel and causes a conformational change that leads to the opening of the channel, allowing calcium ions to enter the cell. This influx of calcium ions triggers a variety of downstream effects, depending on the type of calcium channel and the type of cell.
Biochemical and Physiological Effects
2-APB has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of many enzymes, including protein kinases, phosphatases, and G proteins. It has also been found to modulate the activity of ion channels, including calcium channels, potassium channels, and sodium channels. In addition, 2-APB has been found to modulate the activity of transcription factors and to regulate gene expression.

Advantages and Limitations for Lab Experiments

2-APB has several advantages for laboratory experiments. It is relatively simple to synthesize and can be produced in a variety of concentrations and purity levels. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-APB for laboratory experiments. It is relatively expensive, and its effects are short-lived, making it difficult to study long-term effects.

Future Directions

There are several potential future directions for research involving 2-APB. One potential direction is to develop more specific agonists and antagonists for different types of calcium channels. This could allow researchers to more precisely control the activity of specific calcium channels and study their effects on various physiological processes. Another potential direction is to develop more specific and potent agonists and antagonists for other types of ion channels and enzymes. This could allow researchers to more precisely control the activity of these molecules and study their effects on various physiological processes. Finally, another potential direction is to develop more specific and potent agonists and antagonists for transcription factors and to study their effects on gene expression.

Synthesis Methods

2-APB is synthesized in two steps. The first step involves the reaction of phenylacetic acid with bromine in an aqueous solution of sodium hydroxide. This reaction yields a brominated derivative of phenylacetic acid, which is then reacted with sodium sulfite and sodium hydroxide to yield 2-APB. This synthesis method is relatively simple and has been used to produce 2-APB in various concentrations and purity levels.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(phenylamino)propanoic acid dihydrochloride involves the reaction of L-phenylalanine with aniline in the presence of a coupling agent to form the intermediate N-phenyl-L-phenylalanine. This intermediate is then reduced to form 2-amino-3-(phenylamino)propanoic acid, which is subsequently reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "L-phenylalanine", "aniline", "coupling agent", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: L-phenylalanine is reacted with aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-phenyl-L-phenylalanine.", "Step 2: N-phenyl-L-phenylalanine is reduced using a reducing agent, such as sodium borohydride, to form 2-amino-3-(phenylamino)propanoic acid.", "Step 3: 2-amino-3-(phenylamino)propanoic acid is reacted with hydrochloric acid to form the dihydrochloride salt of the compound." ] }

CAS RN

2648939-54-0

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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